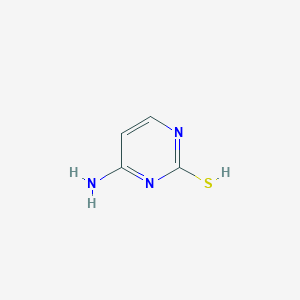

4-氨基-2-巯基嘧啶

描述

2-Thiocytosine (2-TC) is an important compound in the field of biochemistry and molecular biology. It is a sulfur-containing derivative of cytosine, a pyrimidine base found in all forms of life. 2-TC has been used in a variety of laboratory experiments, from synthesis of nucleic acids, to the study of enzyme structure and function, and to the production of therapeutic proteins.

科学研究应用

抑制碘甲状腺素 5'-脱碘酶

4-氨基-2-巯基嘧啶已被证明可以抑制碘甲状腺素 5'-脱碘酶,该酶负责人类肝细胞中甲状腺素的 5'-脱碘作用。 这种抑制对于甲状腺激素代谢和相关疾病的研究具有重要意义 .

2. X射线辐照掺杂胞嘧啶一水合物的空穴转移 该化合物用于研究X射线辐照掺杂胞嘧啶一水合物的空穴转移(HT)反应,这对于理解分子水平的辐射诱导损伤至关重要 .

Bi(III) 离子的电还原

2-硫代胞嘧啶与CTAB和SDS等离子表面活性剂形成混合吸附层,这会影响Bi(III)离子在氯酸盐(VII)中的电还原过程的机理和动力学。 这与电化学研究和催化过程的开发有关 .

Bi(III) 电还原的加速作用

该化合物因其对氯酸盐(VII)中多步Bi(III)电还原的加速作用而闻名,这与“帽对”效应有关。 该应用对于电化学还原方法的进步具有重要意义 .

作用机制

Target of Action

The primary target of 4-Amino-2-mercaptopyrimidine, also known as 2-Thiocytosine, is the enzyme iodothyronine 5’-deiodinase . This enzyme is responsible for the 5’-deiodination of thyroxine in human liver cells .

Mode of Action

4-Amino-2-mercaptopyrimidine interacts with its target by inhibiting the action of iodothyronine 5’-deiodinase . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes involving thyroxine .

Biochemical Pathways

It is known that the compound plays a role in the reactions involved in hole transfer (ht) in x-irradiated doped cytosine monohydrate

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4-Amino-2-mercaptopyrimidine’s action are largely dependent on its inhibition of iodothyronine 5’-deiodinase . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes involving thyroxine, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-mercaptopyrimidine. For instance, the presence of mixed 2-thiocytosine-CTAB and 2-thiocytosine-SDS adsorption layers affects the mechanism and kinetics of Bi (III) ions electro-reduction process in chlorate (VII)

安全和危害

When handling 2-Thiocytosine, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

4-Amino-2-mercaptopyrimidine plays a significant role in biochemical reactions. It has been used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate . The compound interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The cellular effects of 4-Amino-2-mercaptopyrimidine are complex and multifaceted. It has been shown to have antibacterial properties, with the ability to penetrate bacterial cell envelopes more easily than conventional nanomaterials due to its ultrasmall size . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-2-mercaptopyrimidine exerts its effects through various mechanisms. It has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

4-Amino-2-mercaptopyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

属性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

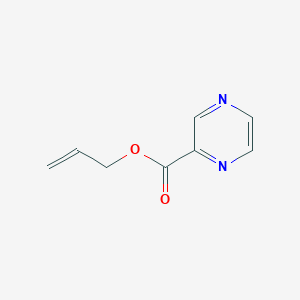

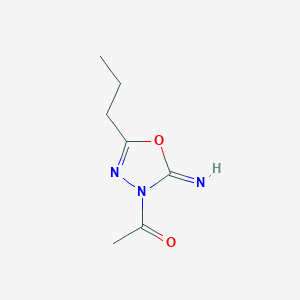

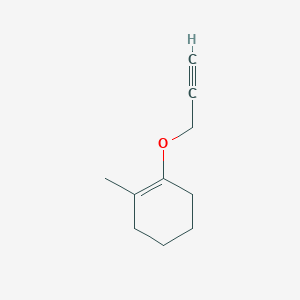

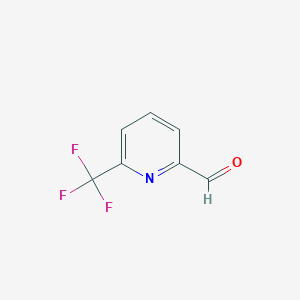

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Thiocytosine?

A1: 2-Thiocytosine has the molecular formula C4H5N3S and a molecular weight of 127.16 g/mol.

Q2: What spectroscopic data is available for 2-Thiocytosine?

A2: Researchers have used various spectroscopic techniques to characterize 2-Thiocytosine. These include:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon atoms in the molecule, including their chemical shifts and coupling constants. [, ]

- Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and structural features. [, ]

- UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule, providing insights into its absorption and emission properties. This technique is particularly useful for studying the effects of different solvents on the molecule's electronic structure (solvatochromism). [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

- Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: Employed to study the formation and properties of radicals generated from 2-Thiocytosine upon exposure to radiation. [, ]

Q3: Is 2-Thiocytosine stable in aqueous solutions?

A3: The stability of 2-Thiocytosine in aqueous solutions is pH-dependent. [] Research indicates it undergoes hydrolysis reactions, particularly under acidic conditions.

Q4: How does 2-Thiocytosine interact with metal ions?

A4: 2-Thiocytosine exhibits a strong affinity for silver ions (Ag+), forming stable complexes. This property has been investigated for potential applications in selective silver extraction and antibacterial agents. [, , ] Studies have also explored its interactions with gold compounds, leading to the synthesis of novel gold(I) thiolate complexes with potential bactericidal activity. []

Q5: How has computational chemistry been used to study 2-Thiocytosine?

A5: Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in:

- Tautomerism: Predicting the relative stability of different tautomeric forms of 2-Thiocytosine in both gas and aqueous phases. [, ]

- Solvent Effects: Investigating the influence of different solvents on the electronic structure and spectroscopic properties of 2-Thiocytosine. [, ]

- Radical Formation: Characterizing the electronic structure and properties of radicals formed from 2-Thiocytosine upon exposure to radiation. []

- Reaction Mechanisms: Elucidating the reaction mechanisms involved in the formation and degradation of 2-Thiocytosine. []

- Metal Complexation: Studying the structure, stability, and properties of 2-Thiocytosine complexes with metal ions, particularly silver and gold. [, ]

Q6: How do structural modifications affect the biological activity of 2-Thiocytosine derivatives?

A6: Research on 5-alkyl-2-thiopyrimidine nucleoside analogues, which are structural modifications of 2-Thiocytosine, has revealed important structure-activity relationships regarding their antiviral activity:

- Sugar Moiety: The type of sugar moiety (deoxyribosyl or arabinosyl) attached to the 2-thiopyrimidine base also influenced antiviral activity. For example, 2'-deoxy-5-alkyl-2-thiocytidine analogues were more potent against HSV-1, while 2'-deoxy-5-alkyl-2-thiouridine analogues showed greater activity against VZV. []

Q7: What strategies have been explored to improve the stability and bioavailability of 2-Thiocytosine derivatives?

A7: Several studies have investigated modifications of 2-Thiocytosine to enhance its pharmacological properties:

- Esterification and Amidation: Synthesizing ester and amide derivatives, particularly at the 5' and 3' positions of the sugar moiety, to improve enzymatic stability and antitumor activity. []

- Phosphorylation: Creating 5'-phosphodiester derivatives to modulate reactivity with enzymes and potentially enhance antitumor activity. []

Q8: What is known about the toxicity of 2-Thiocytosine?

A8: 2-Thiocytosine exhibits toxicity in animal models, with effects dependent on dosage and duration of exposure. [, ] Studies in rats showed:

- Hematological Effects: Reduced red and white blood cell counts, particularly affecting lymphocytes. []

- Histopathological Changes: Evidence of cell death and reduced cellular density in the spleen, potentially linked to nuclear degeneration in the reticuloendothelial system. []

Q9: What about the toxicity of its derivatives?

A9: Research on 1-(beta-D-arabinofuranosyl)-2-thiocytosine (araSC) indicated potential toxicity in mice, manifested as weight loss, even in the presence of antitumor activity. []

Q10: Has 2-Thiocytosine been investigated for its photochemical properties?

A10: Yes, 2-Thiocytosine has been the subject of photochemical studies, particularly focusing on:

- Triplet State Formation and Decay: These investigations aim to understand the mechanisms involved in the formation of long-lived triplet states upon UV irradiation and their subsequent decay pathways, which are relevant to the compound's potential as a photosensitizer. [, ]

- Singlet Oxygen Generation: The efficiency of 2-Thiocytosine and its derivatives in generating singlet oxygen, a reactive oxygen species, upon photoexcitation is crucial for its potential applications in photodynamic therapy. []

Q11: What about its role in prebiotic chemistry?

A11: 2-Thiocytosine has been implicated in prebiotic chemistry, which explores the origins of life on Earth. Studies suggest its formation under simulated prebiotic conditions, such as those found in drying lagoons, highlighting its potential significance in the emergence of early life forms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)

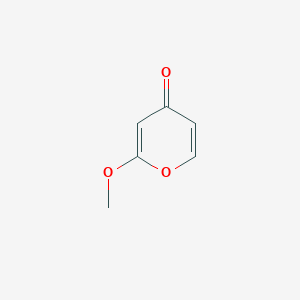

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)